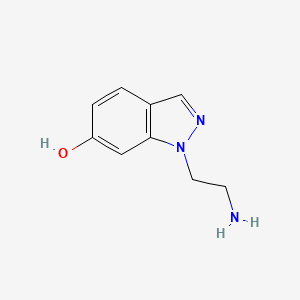

1-(2-aminoethyl)-1H-indazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-aminoethyl)-1H-indazol-6-ol is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-aminoethyl)-1H-indazol-6-ol is an indazole derivative that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This compound has been investigated for its interactions with various biological targets, including serotonin receptors, and its implications in therapeutic applications.

This compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H11N3O |

| Molecular Weight | 177.21 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C(CN)C1=CC=N2C(=C(C=C1)N=N2)O |

The biological activity of this compound is primarily attributed to its role as a serotonin 5-HT(2) receptor agonist . This receptor is significant in various physiological processes, including mood regulation and vascular functions. The compound exhibits high selectivity for the 5-HT(2) receptor subtype, which is crucial for minimizing side effects associated with non-selective serotonergic agents.

Key Findings:

- EC50 : Approximately 42.7 nM, indicating potent receptor activation.

- Emax : Reaches up to 89%, demonstrating strong efficacy at the receptor site .

Antidepressant Effects

Research indicates that indazole derivatives, including this compound, exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonergic pathways, which are critical in the pathophysiology of depression.

Neuroprotective Properties

Studies have shown that compounds similar to this compound possess neuroprotective properties. They may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of indazole derivatives:

- Serotonin Receptor Studies : A series of analogues were synthesized to evaluate their effectiveness as serotonin receptor agonists. The most promising candidates showed significant selectivity towards the 5-HT(2) receptor over other subtypes .

- Animal Models : In vivo studies demonstrated that administration of this compound led to reduced depressive-like behaviors in rodents, supporting its potential use as an antidepressant .

- Cell Viability Assays : In vitro assays indicated that this compound could enhance cell viability in neuronal cultures subjected to stress conditions, suggesting a protective effect against neurotoxicity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds was conducted:

| Compound | EC50 (nM) | Emax (%) | Selectivity for 5-HT(2) |

|---|---|---|---|

| This compound | 42.7 | 89 | High |

| Alpha-methyl-5-hydroxytryptamine | >100 | <50 | Low |

This table illustrates the superior potency and selectivity of this compound compared to other serotonergic agents.

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-(2-aminoethyl)indazol-6-ol |

InChI |

InChI=1S/C9H11N3O/c10-3-4-12-9-5-8(13)2-1-7(9)6-11-12/h1-2,5-6,13H,3-4,10H2 |

InChI Key |

RVQKKYXTHSVLLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)N(N=C2)CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.